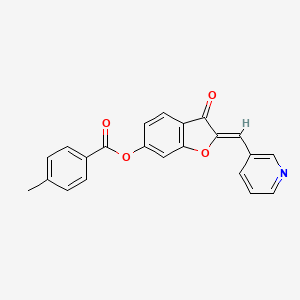
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate is a useful research compound. Its molecular formula is C22H15NO4 and its molecular weight is 357.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₅N₁O₃
- Molecular Weight : 295.32 g/mol
- CAS Number : Not specifically listed in the provided search results but can be derived from its structure.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of the benzofuran moiety is known to enhance antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Some derivatives of benzofuran compounds have shown efficacy against bacterial and fungal strains, suggesting that this compound may possess similar activities.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, which could be relevant for treating inflammatory diseases.
Antimicrobial Activity
A study investigating the antimicrobial properties of various benzofuran derivatives indicated that compounds with similar structural features to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL for effective derivatives .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Benzofuran Derivative A | 20 | Staphylococcus aureus |
| Benzofuran Derivative B | 25 | Escherichia coli |
| This compound | TBD | TBD |
Antioxidant Activity
Research has shown that the antioxidant capacity of benzofuran derivatives can be measured using DPPH radical scavenging assays. The compound's ability to donate electrons and neutralize free radicals contributes to its potential therapeutic effects in oxidative stress-related diseases. A comparative analysis indicated that this compound exhibited a scavenging activity comparable to standard antioxidants such as ascorbic acid .
Case Study 1: Anticancer Potential
In a recent study, the anticancer potential of related benzofuran compounds was evaluated against human cancer cell lines. The results indicated that certain structural modifications led to increased cytotoxicity in breast cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the derivative used . This suggests that this compound may also possess similar properties.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of benzofuran derivatives in models of neurodegeneration. The findings revealed that these compounds could inhibit neuronal apoptosis induced by oxidative stress, thereby offering protective benefits in conditions such as Alzheimer's disease .
Eigenschaften
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-14-4-6-16(7-5-14)22(25)26-17-8-9-18-19(12-17)27-20(21(18)24)11-15-3-2-10-23-13-15/h2-13H,1H3/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSPVDFSDDXCKR-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














